2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced via nucleophilic substitution using a suitable trifluoroethanol derivative.
Final Coupling: The final step involves coupling the substituted pyrazole with 2-methylpropanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group and trifluoroethoxy group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The pyrazole ring provides a rigid framework that can interact with biological macromolecules, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid
- 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]pentanoic acid
- 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]hexanoic acid
Uniqueness
The uniqueness of 2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its lipophilicity and stability, while the nitro group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O5/c1-8(2,7(16)17)14-3-5(15(18)19)6(13-14)20-4-9(10,11)12/h3H,4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPTWPFHBMBYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)OCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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